molecular formula C5H10N2O B12706879 Vst39HM4ML CAS No. 60250-35-3

Vst39HM4ML

Cat. No.: B12706879
CAS No.: 60250-35-3
M. Wt: 114.15 g/mol
InChI Key: KMKPVUOKSBJYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a hydrazine derivative with a diketone, followed by cyclization and subsequent oxidation . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for efficient synthesis.

Chemical Reactions Analysis

1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1,1-Dimethyl-4,5-dihydro-1H-pyrazol-1-ium-3-olate can be compared with other similar compounds in the pyrazole family. Some similar compounds include:

Properties

CAS No.

60250-35-3

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydropyrazol-2-ium-5-olate

InChI

InChI=1S/C5H10N2O/c1-7(2)4-3-5(8)6-7/h3-4H2,1-2H3

InChI Key

KMKPVUOKSBJYQP-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(=N1)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.